molecular formula C14H13ClN2O4S B6599460 Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- CAS No. 68901-10-0

Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro-

Cat. No.: B6599460
CAS No.: 68901-10-0
M. Wt: 340.8 g/mol
InChI Key: ZIHWGAIUGNNWJP-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- is a chemical compound with the molecular formula C14H12ClN3O4S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- typically involves the nitration of 2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with an amino group results in an amino derivative.

    Reduction: The major product is the corresponding amine.

    Oxidation: Products vary based on the oxidizing agent and conditions used.

Scientific Research Applications

Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, 5-amino-2-chloro-N-(2,4-dimethylphenyl)-: Similar structure but with an amino group instead of a nitro group.

    Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- is unique due to the presence of both the nitro and chloro groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an antimicrobial agent, while the chloro group allows for further chemical modifications.

This compound’s versatility in chemical reactions and its applications in various fields make it a valuable substance in both research and industry.

Properties

IUPAC Name

2-chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-9-3-6-13(10(2)7-9)16-22(20,21)14-8-11(17(18)19)4-5-12(14)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHWGAIUGNNWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071822
Record name Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro-
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Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68901-10-0
Record name 2-Chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulfonamide
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Record name Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro-
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Record name Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro-
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Record name Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro-
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Record name 2-chloro-5-nitro-N-(2,4-xylyl)benzenesulphonamide
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